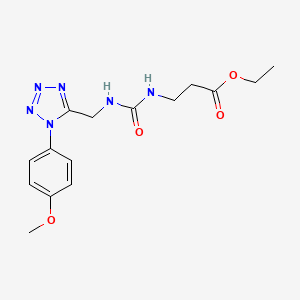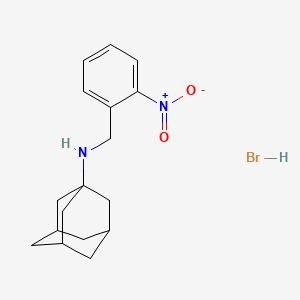
4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE typically involves the condensation reaction between 4-pyridinecarboxylic acid hydrazide and 2,4-dichlorobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the chemicals involved.
Chemical Reactions Analysis
Types of Reactions
4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially converting the hydrazide group to an amine.
Substitution: Substituted derivatives where the chlorine atoms are replaced by other functional groups.
Scientific Research Applications
4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinecarboxylic acid hydrazide: A simpler analog of the compound, used in various chemical and biological studies.
Uniqueness
4-PYRIDINECARBOXYLIC (2,4-DICHLOROBENZYLIDENE)HYDRAZIDE is unique due to its specific structure, which combines the pyridinecarboxylic acid hydrazide moiety with a dichlorobenzylidene group. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .
Properties
CAS No. |
144293-91-4 |
|---|---|
Molecular Formula |
C13H9Cl2N3O |
Molecular Weight |
294.13 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9Cl2N3O/c14-11-2-1-10(12(15)7-11)8-17-18-13(19)9-3-5-16-6-4-9/h1-8H,(H,18,19) |
InChI Key |
MCYZXLQRWHJGIT-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NC=C2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=NNC(=O)C2=CC=NC=C2 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2578767.png)
![N-[Cyano-(2,4-dimethoxyphenyl)methyl]-5-ethyl-4-methylfuran-2-carboxamide](/img/structure/B2578768.png)


![N-[(furan-2-yl)methyl]-2-oxo-2-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}acetamide](/img/structure/B2578771.png)
![6-Chloro-N-[(7-chloro-4-oxo-3H-quinazolin-2-YL)methyl]-N-propylpyridine-3-carboxamide](/img/structure/B2578772.png)
![6-Methyl-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2578775.png)
![3,4,5-trimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2578779.png)

![2-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2578781.png)
![N-(5-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)thiazol-2-yl)acetamide](/img/structure/B2578783.png)
![N-cyclohexyl-4-(3-methylbutyl)-2-[(2-methylphenyl)methyl]-1,5-dioxo-1H,2H,4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2578785.png)
![N-benzyl-N-ethyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2578789.png)

